6-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide
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Overview
Description
The compound “6-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . The compound has sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by an atypical [1,2,4]triazolo[4,3-a]pyridine ring as the heme-binding scaffold . The −CF3 group could be either substituted with a halogen atom or a phenyl ring fused to the [1,2,4]triazolo[4,3-a]pyridine system .
Scientific Research Applications
Agrochemical Industry
The trifluoromethylpyridine (TFMP) moiety, a part of the compound’s structure, is extensively used in the agrochemical industry . It serves as a key structural motif in active ingredients for crop protection. TFMP derivatives, including this compound, are utilized to protect crops from pests, with more than 20 new TFMP-containing agrochemicals having acquired ISO common names .
Pharmaceutical Industry
In the pharmaceutical sector, several TFMP derivatives are used in products that have been granted market approval. The compound’s derivatives are involved in ongoing clinical trials, indicating their potential in developing new medications .
Antimicrobial Agents
The triazole component of the compound is known for its ability to bind with various enzymes and receptors, showing versatile biological activities. Triazole derivatives are used in drugs with antibacterial, antifungal, anticancer, and antiviral properties .
Antifungal Medications
Specifically, triazole derivatives are prominent in antifungal medications. Drugs like fluconazole and voriconazole contain triazole moieties and are used to treat fungal infections .
Anticancer Research
The compound’s structure allows it to be considered in anticancer research. The presence of the trifluoromethyl group and the triazole ring suggests it could be useful in the development of new anticancer agents .
Functional Materials Development
The unique physicochemical properties of the fluorine atom, combined with the characteristics of the pyridine moiety, make this compound a candidate for the development of functional materials. These materials could have applications in various fields, including electronics and nanotechnology .
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles, especially trifluoromethyl-substituted 1,2,4-triazoles, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known to interact with various enzymes and receptors in the biological system . For instance, some trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Biochemical Pathways
It is known that trifluoromethyl-1,2,4-triazole derivatives can significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .
Pharmacokinetics
The occurrence of a trifluoromethyl group in similar compounds is known to significantly improve the physicochemical and pharmacological properties of the parent molecules .
Result of Action
It is known that trifluoromethyl-1,2,4-triazole derivatives have broad-spectrum pharmaceutical activity .
Action Environment
It is known that the trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules, which may suggest some level of environmental stability .
properties
IUPAC Name |
6-methyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-9-2-3-10(6-19-9)14(24)20-7-13-22-21-12-5-4-11(8-23(12)13)15(16,17)18/h2-3,6,11H,4-5,7-8H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUHLDDURBNKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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